

methods for inducing AIM2-dependent pyroptosis

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Compound of Interest

Compound Name: AIM2

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This document provides detailed application notes and protocols for inducing and quantifying **AIM2**-dependent pyroptosis, a form of inflammatory programmed cell death. This guide is intended for researchers, scientists, and drug development professionals working in immunology, infectious disease, and cancer research.

Application Notes

Introduction to AIM2-Dependent Pyroptosis

Absent in Melanoma 2 (**AIM2**) is a cytosolic sensor that detects double-stranded DNA (dsDNA) from various sources, including pathogens and damaged host cells.[1] Upon binding to dsDNA, **AIM2** oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form a multiprotein complex known as the **AIM2** inflammasome.[2][3] This assembly leads to the auto-cleavage and activation of caspase-1.[3] Activated caspase-1 has two primary functions: it processes the pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, secretable forms, and it cleaves Gasdermin D (GSDMD).[4][5] The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of inflammatory cellular contents, a process termed pyroptosis.[4][5]

Methods for Inducing AIM2-Dependent Pyroptosis

Several methods can be employed to activate the **AIM2** inflammasome and induce pyroptosis in vitro and in vivo. The choice of method depends on the specific research question and

experimental model.

- **Transfection with Synthetic dsDNA:** The most direct method to activate **AIM2** is by introducing synthetic dsDNA, such as poly(dA:dT), into the cytoplasm of cells.[6][7] This is typically achieved using transfection reagents like Lipofectamine 2000.[6][8] This method allows for a controlled and synchronous activation of the **AIM2** inflammasome.
- **Bacterial Infection:** Certain intracellular bacteria, such as *Francisella novicida*, release their DNA into the host cell cytosol during infection, which is then detected by **AIM2**. [9][10][11] This method is relevant for studying the role of **AIM2** in host defense against bacterial pathogens. For **AIM2** to be activated, it is crucial that the bacteria escape from the phagosome into the cytoplasm.[10][11]
- **Viral Infection:** DNA viruses can also trigger **AIM2**-dependent pyroptosis by releasing their genomic DNA into the cytoplasm during their replication cycle.[6]
- **Host-Derived dsDNA:** Under certain pathological conditions, such as cancer or autoimmune diseases, host-derived dsDNA can leak into the cytoplasm and activate the **AIM2** inflammasome.[12][13] For instance, pharmacological disruption of the nuclear envelope integrity can lead to the release of nuclear DNA into the cytosol, triggering **AIM2** activation. [14]
- **Reconstitution of the **AIM2** Inflammasome in Heterologous Systems:** Cell lines that lack endogenous **AIM2**, such as HEK293T cells, can be transiently transfected to express **AIM2**, ASC, and pro-caspase-1.[7][15] Subsequent introduction of dsDNA into these cells allows for the specific study of **AIM2**-mediated events in a controlled environment.

Quantitative Data Summary

The following tables summarize quantitative data for inducing and inhibiting **AIM2**-dependent pyroptosis.

Table 1: Inducers of **AIM2**-Dependent Pyroptosis

Inducer	Cell Type	Concentration/MOI	Incubation Time	Readout	Reference
Poly(dA:dT)	Murine Bone Marrow-Derived Macrophages (BMDMs)	1 µg/mL	4 hours	IL-1β release, LDH release	[16]
Poly(dA:dT)	Murine Bone Marrow-Derived Macrophages (BMDMs)	0.8 µL (stock concentration not specified) with 4 µL Lipofectamine 2000	2 hours	LDH release	[6]
Poly(dA:dT)	THP-1 cells	2 µg/mL	6 hours	IL-1β and IL-18 secretion	[17]
Poly(dA:dT)	Primary murine Tubular Epithelial Cells (mTECs)	2 µg/mL	24 hours	pTBK1 immunofluorescence	[7]
Francisella novicida	Murine Bone Marrow-Derived Macrophages (BMDMs)	MOI of 10	6-9 hours	IL-1β release, Cell death	[18]
Francisella novicida	Murine Bone Marrow-Derived Macrophages (BMDMs)	Effective MOI of 20	10 hours	Cell death, IL-1β secretion	[19]

Arsenic	HaCaT cells and mouse skin	Not specified	8 weeks (in vivo)	Cleaved caspase-1, IL-1 β , IL-18 secretion	[20]
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Table 2: Inhibitors of **AIM2**-Dependent Pyroptosis

Inhibitor	Target	Cell Type	IC50/Concentration	Pre-incubation Time	Reference
4-Sulfonic calixarene	AIM2	Murine Bone Marrow-Derived Macrophages (BMDMs)	1.82 μ M (for IL-1 β release)	15 minutes	[16] [21]
4-Sulfonic calixarene	AIM2	Murine Bone Marrow-Derived Macrophages (BMDMs)	0.21 μ M (for IL-1 β release)	15 minutes	[16] [21]
Suramin	AIM2	Murine Bone Marrow-Derived Macrophages (BMDMs)	IC50 not specified, effective at 0.03 - 100 μ M	15 minutes	[16]
ODN TTAGGG (A151)	AIM2, TLR9, cGAS	THP-1 cells	3 μ M	Not specified	[17]
Shikonin	AIM2 inflammasome	Not specified	Not specified	Not specified	[23]
NLRP3/AIM2-IN-3	NLRP3 and AIM2	THP-1 macrophages	0.077 \pm 0.008 μ M	Not specified	[23]

Experimental Protocols

Protocol 1: Induction of AIM2-Dependent Pyroptosis using Poly(dA:dT) in Murine Macrophages

This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) by transfecting a synthetic dsDNA ligand, poly(dA:dT).^[6]

Materials:

- Bone Marrow-Derived Macrophages (BMDMs)
- DMEM-5 complete medium (DMEM with 5% FBS, penicillin/streptomycin, L-glutamine)
- Opti-MEM I Reduced Serum Medium
- Poly(dA:dT) (e.g., InvivoGen)
- Lipofectamine 2000 Transfection Reagent
- Sterile 1.5 mL microcentrifuge tubes
- 96-well tissue culture plates

Procedure:

- Plate BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.
- On the day of transfection, prepare two sterile 1.5 mL tubes per condition.
- In the first tube, combine 4 µL of Lipofectamine 2000 with 96 µL of Opti-MEM.
- In the second tube, combine 0.8 µL of poly(dA:dT) with 99.2 µL of Opti-MEM.
- Incubate both tubes at room temperature for 5 minutes.
- Add the diluted poly(dA:dT) to the diluted Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

- Aspirate the culture medium from the BMDMs.
- Add 50 µL of the poly(dA:dT)-Lipofectamine 2000 complex to each well.
- Incubate the plate for 1 hour at 37°C and 5% CO₂.
- Add 50 µL of DMEM-5 complete medium (without antibiotics) to each well and continue incubation for an additional 1-3 hours.
- Proceed with assays to measure pyroptosis (e.g., LDH release assay, IL-1β ELISA).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol provides a method to quantify cell lysis by measuring the activity of LDH released into the culture supernatant.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Supernatants from experimental and control cell cultures
- LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) or non-commercial LDH assay reagents
- 96-well flat-bottom assay plates
- Multichannel pipette
- Plate reader capable of measuring absorbance at 490 nm

Procedure (using a commercial kit, follow manufacturer's instructions):

- Set up triplicate wells for each control:
 - No-Cell Control: Culture medium only (background).
 - Vehicle-Only Cells Control: Untreated cells (spontaneous LDH release).

- Maximum LDH Release Control: Cells treated with lysis buffer provided in the kit.
- After the experimental incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet cells and debris.
- Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom assay plate.
- Prepare the LDH assay reagent according to the kit's instructions (e.g., reconstitute the substrate mix with the assay buffer).
- Add 50 µL of the prepared LDH assay reagent to each well of the assay plate containing the supernatants.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add 50 µL of stop solution to each well.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Protocol 3: Western Blot for Cleaved Caspase-1 and GSDMD

This protocol details the detection of the active p20 subunit of caspase-1 and the N-terminal fragment of GSDMD by Western blotting, which are key markers of pyroptosis.[\[14\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- Cell lysates from treated and control cells
- RIPA buffer with protease inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-cleaved Caspase-1 (p20)
 - Rabbit anti-GSDMD (for full-length and cleaved fragment)
 - Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE on a 12% or 15% gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Recommended dilutions: anti-cleaved Caspase-1 (1:1000), anti-GSDMD (1:1000), anti- β -actin (1:5000).
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 4: Reconstitution of AIM2 Inflammasome in HEK293T Cells

This protocol describes the transient transfection of HEK293T cells to express components of the **AIM2** inflammasome.[\[4\]](#)[\[12\]](#)[\[17\]](#)[\[27\]](#)[\[28\]](#)

Materials:

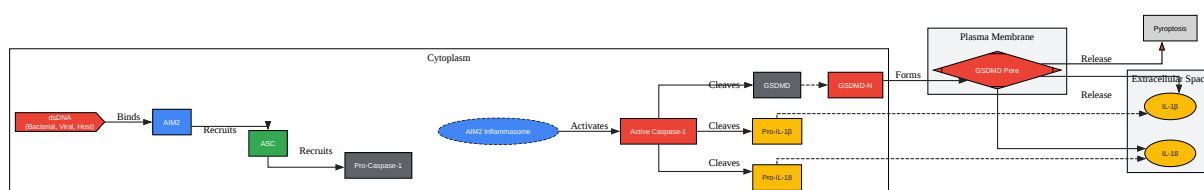
- HEK293T cells
- DMEM high glucose medium with 10% FBS and 1% Penicillin/Streptomycin
- Opti-MEM I Reduced Serum Medium
- Expression plasmids: pCMV-**AIM2**, pCMV-ASC, pCMV-pro-caspase-1, pCMV-pro-IL-1 β
- Transfection reagent (e.g., Lipofectamine 3000)
- 6-well plates

Procedure:

- Seed 4.5×10^5 to 6.0×10^5 HEK293T cells per well in a 6-well plate in 2 mL of complete growth medium. Incubate overnight.
- The next day, when cells are 70-80% confluent, prepare the transfection complexes. For each well:
 - In a sterile tube, dilute 1 μ g of total plasmid DNA (e.g., 250 ng of each of the four plasmids) in Opti-MEM.

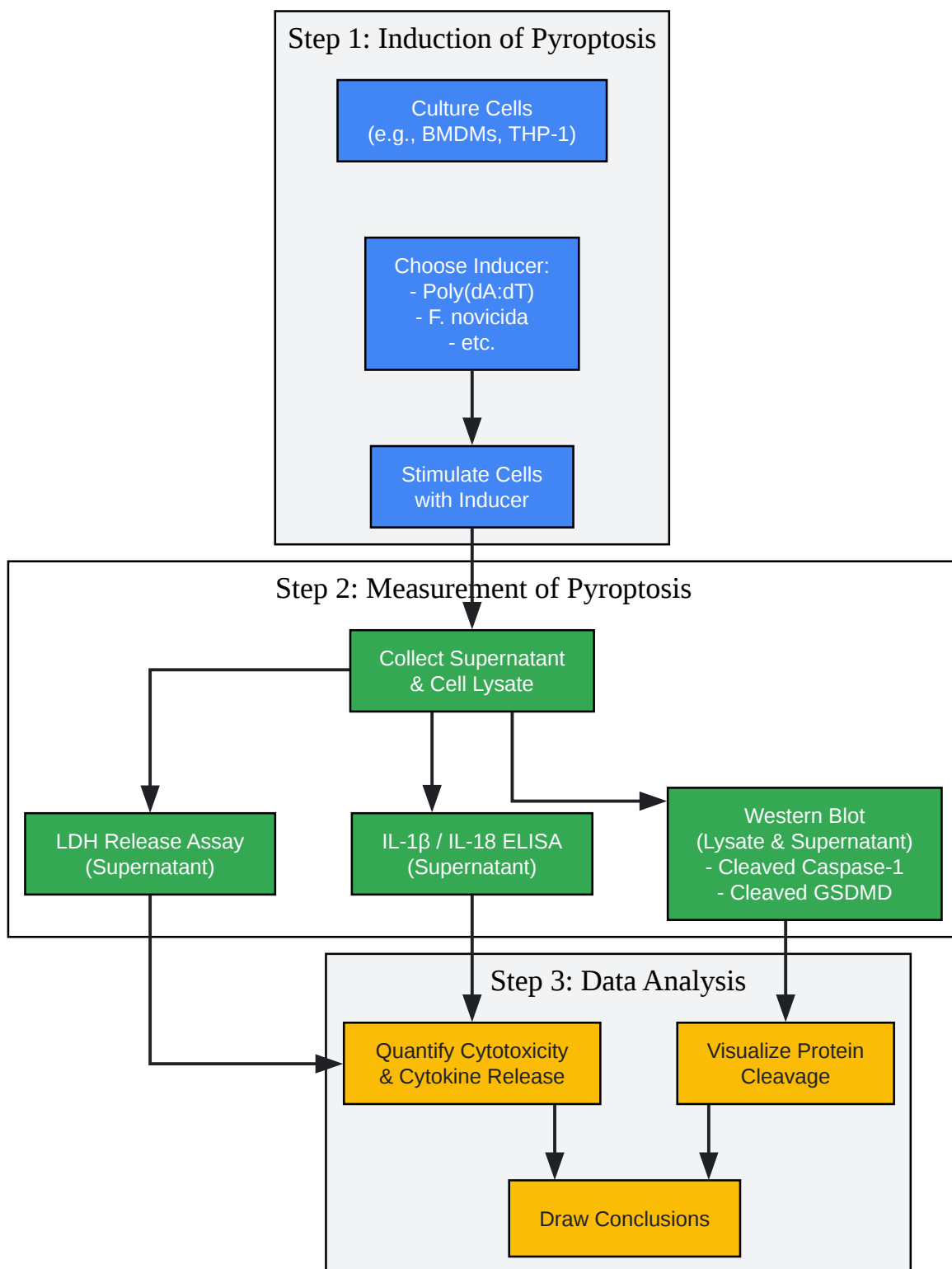
- Add P3000™ Reagent (2 μ L per 1 μ g of DNA) to the diluted DNA.
- In a separate tube, dilute Lipofectamine 3000 reagent (3 μ L per 1 μ g of DNA) in Opti-MEM.
- Combine the diluted DNA with the diluted Lipofectamine 3000, mix gently, and incubate for 15-20 minutes at room temperature.
- Add the DNA-lipid complex to the cells.
- Incubate for 6 hours, then replace the medium with fresh complete growth medium.
- After 24-48 hours, the cells are ready for stimulation with an **AIM2** ligand (e.g., poly(dA:dT) transfection as in Protocol 1) and subsequent analysis.

Visualizations



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Caption: **AIM2** signaling pathway leading to pyroptosis.



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Caption: General experimental workflow for studying **AIM2**-dependent pyroptosis.

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